16-Epiestriol-d6
16-Epiestriol-d6
Brand Name:
Vulcanchem
CAS No.:
221093-41-0
VCID:
VC0024138
InChI:
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D
SMILES:
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C18H24O3
Molecular Weight:
294.424
16-Epiestriol-d6
CAS No.: 221093-41-0
Cat. No.: VC0024138
Molecular Formula: C18H24O3
Molecular Weight: 294.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221093-41-0 |
|---|---|
| Molecular Formula | C18H24O3 |
| Molecular Weight | 294.424 |
| IUPAC Name | (8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
| Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |
| Standard InChI Key | PROQIPRRNZUXQM-BRKOECIYSA-N |
| SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator